5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine
Overview
Description
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a pyrrolidinyl-phenetidino substituent at the 2-position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine involves several steps. One common method is the condensation of 5-methoxy-2-aminobenzothiazole with beta-(1-pyrrolidinyl)-p-phenetidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrrolidinyl-phenetidino groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction may produce benzothiazole amines.
Scientific Research Applications
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological research to study its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the methoxy and pyrrolidinyl-phenetidino substituents.
5-Methoxybenzothiazole: A simpler derivative with only the methoxy group at the 5-position.
2-(beta-(1-Pyrrolidinyl)-p-Phenetidino)benzothiazole: A derivative with only the pyrrolidinyl-phenetidino substituent at the 2-position.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
Properties
CAS No. |
38519-94-7 |
---|---|
Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H23N3O2S/c1-24-17-8-9-19-18(14-17)22-20(26-19)21-15-4-6-16(7-5-15)25-13-12-23-10-2-3-11-23/h4-9,14H,2-3,10-13H2,1H3,(H,21,22) |
InChI Key |
LUCGXGKFBVBPHV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)OCCN4CCCC4 |
38519-94-7 | |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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